![molecular formula C14H10BrN5O5 B10812404 8-Bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione](/img/structure/B10812404.png)
8-Bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 3rd position, and a 2-(4-nitrophenyl)-2-oxoethyl group at the 7th position of the purine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione typically involves the following steps:
Methylation: The methyl group at the 3rd position can be introduced using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Addition of the 2-(4-nitrophenyl)-2-oxoethyl group: This step involves the reaction of the brominated and methylated purine with 4-nitrobenzaldehyde and a suitable oxidizing agent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
8-Bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The methyl group at the 3rd position can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Substitution: Formation of 8-amino-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione.
Reduction: Formation of 8-Bromo-3-methyl-7-[2-(4-aminophenyl)-2-oxoethyl]purine-2,6-dione.
Oxidation: Formation of 8-Bromo-3-carboxyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione.
科学的研究の応用
8-Bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting purine receptors and enzymes.
Biochemical Research: It serves as a probe to study the interactions of purine derivatives with biological macromolecules such as proteins and nucleic acids.
Pharmacology: It is investigated for its potential therapeutic effects in treating diseases such as cancer and viral infections.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 8-Bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione involves its interaction with specific molecular targets such as purine receptors and enzymes. The bromine atom and the nitrophenyl group enhance its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
Similar Compounds
8-Bromo-3-methyl-7-[2-(4-aminophenyl)-2-oxoethyl]purine-2,6-dione: Similar structure but with an amino group instead of a nitro group.
8-Bromo-3-carboxyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione: Similar structure but with a carboxyl group instead of a methyl group.
8-Bromo-7-(2-butynyl)-3-methyl-1H-purine-2,6-dione: Similar structure but with a butynyl group instead of a 2-(4-nitrophenyl)-2-oxoethyl group.
Uniqueness
8-Bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione is unique due to the presence of both the bromine atom and the nitrophenyl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in medicinal chemistry and biochemical research.
特性
分子式 |
C14H10BrN5O5 |
|---|---|
分子量 |
408.16 g/mol |
IUPAC名 |
8-bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione |
InChI |
InChI=1S/C14H10BrN5O5/c1-18-11-10(12(22)17-14(18)23)19(13(15)16-11)6-9(21)7-2-4-8(5-3-7)20(24)25/h2-5H,6H2,1H3,(H,17,22,23) |
InChIキー |
MNFVKQNZBUFZQS-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one](/img/structure/B10812322.png)
![N-[(Z)-thiophen-2-ylmethylideneamino]-1H-indole-3-carboxamide](/img/structure/B10812326.png)
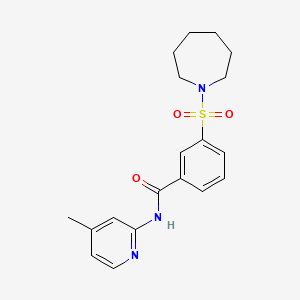
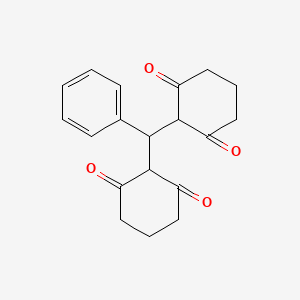
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10812341.png)
![N-(3-methylphenyl)-3-[4-(3-phenylprop-2-enyl)piperazin-1-yl]propanamide](/img/structure/B10812346.png)
![3-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-2h-chromen-2-one](/img/structure/B10812350.png)
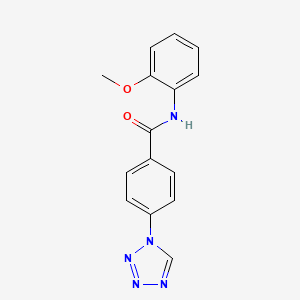
![4-hydroxy-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B10812370.png)
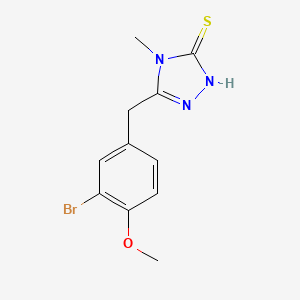
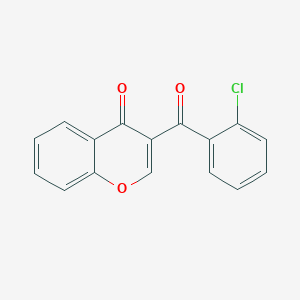
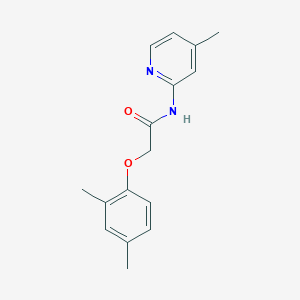

![N-phenylbenzo[e][1]benzofuran-2-carboxamide](/img/structure/B10812401.png)
